3-[(2-ethylbutanoyl)amino]-N-(2-methyl-4-nitrophenyl)benzamide
Overview
Description
3-[(2-ethylbutanoyl)amino]-N-(2-methyl-4-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an ethylbutanoyl group and a nitrophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(2-methyl-4-nitrophenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 2-methyl-4-nitroaniline with benzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Introduction of the Ethylbutanoyl Group: The next step involves the acylation of the benzamide core with 2-ethylbutanoyl chloride. This reaction is also carried out in the presence of a base, such as pyridine, and an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethylbutanoyl)amino]-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 3-[(2-ethylbutanoyl)amino]-N-(2-methyl-4-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 2-ethylbutanoic acid and 2-methyl-4-nitroaniline.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-ethylbutanoyl)amino]-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide core may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-4-nitrophenyl)benzamide: Lacks the ethylbutanoyl group, making it less hydrophobic and potentially less bioactive.
3-[(2-ethylbutanoyl)amino]benzamide: Lacks the nitrophenyl group, which may reduce its potential for biological activity.
Uniqueness
3-[(2-ethylbutanoyl)amino]-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both the ethylbutanoyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(2-methyl-4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-4-14(5-2)19(24)21-16-8-6-7-15(12-16)20(25)22-18-10-9-17(23(26)27)11-13(18)3/h6-12,14H,4-5H2,1-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STSPJSDNFLOFAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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